4-((6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3,4-dimethoxyphenyl)benzamide
Description
Properties
IUPAC Name |
4-[(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(3,4-dimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O7/c1-33-20-10-9-17(11-21(20)34-2)27-24(30)16-7-5-15(6-8-16)14-29-25(31)18-12-22(35-3)23(36-4)13-19(18)28-26(29)32/h5-13H,14H2,1-4H3,(H,27,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIYQWNBZYGIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC(=C(C=C4NC3=O)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Features of Comparable Compounds
Critical Analysis of Structural and Functional Differences
Core Structure Variations
- Quinazolinone vs. Triazole-Thiones: The target compound’s quinazolin-2,4-dione core contrasts with triazole-thiones (e.g., compounds [7–9] ), which lack the fused benzene ring and instead feature a sulfur-containing heterocycle.
- Pyrido-Pyrimidinones (Patent Derivatives): Compounds in replace the quinazolinone with pyrido[1,2-a]pyrimidin-4-one cores, demonstrating that minor changes to the heterocyclic scaffold can redirect biological targets (e.g., central nervous system vs. antiviral applications) .
Substituent Effects
- Methoxy Groups : The target compound’s 6,7- and 3,4-dimethoxy groups may improve solubility compared to halogenated analogs (e.g., 4d with 4-fluorophenyl). Methoxy groups are less electronegative than halogens but can participate in hydrogen bonding via lone-pair electrons .
- Benzamide Modifications : Replacing the N-(3,4-dimethoxyphenyl) group with a 3-methoxypropyl (compound 19 ) or 4-fluorophenyl (compound 4d ) alters steric bulk and electronic properties. For example, 19 ’s flexible methoxypropyl chain may enhance membrane permeability, contributing to its potent RSV inhibition .
Q & A
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield?
Methodological Answer: Synthesis involves a multi-step approach:
- Step 1: Condensation of 6,7-dimethoxyquinazolin-2,4-dione derivatives with substituted benzaldehydes under reflux in ethanol, using glacial acetic acid as a catalyst (4–18 hours).
- Step 2: Purification via crystallization (water-ethanol mixtures) to isolate the product. Critical parameters include solvent choice (DMSO for solubility vs. ethanol for cost), reaction time (shorter times reduce side reactions), and stoichiometric ratios (1:1 aldehyde-to-quinazolinone). Yields typically range from 65–75%, with lower yields attributed to incomplete condensation or oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H NMR (200–400 MHz in DMSO-d6): Key markers include methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.4 ppm), and carbonyl groups (δ 10.2–10.8 ppm).
- ESI-HRMS: Confirms molecular weight (e.g., [M+H]+ at m/z 535.18).
- FT-IR: Identifies carbonyl stretches (1650–1750 cm⁻¹) and amide N–H bends (1530–1570 cm⁻¹). Cross-referencing with analogs (e.g., compound 3e in Table 1) ensures structural accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer: Discrepancies often arise from assay variability. A systematic approach includes:
- Standardized Protocols: Fixing parameters like cell lines (e.g., HepG2 vs. HEK293), concentrations (IC50 vs. EC50), and incubation times.
- Comparative Analysis: Use structurally similar analogs (Table 1) to isolate activity trends.
- Computational Validation: Molecular docking (e.g., AutoDock Vina) to assess binding consistency to targets like kinase enzymes .
Table 1: Comparative Biological Activity of Structural Analogs
| Compound ID | Core Modifications | Reported Activity (IC50) | Assay Type |
|---|---|---|---|
| 3e | 4-Bromophenyl substitution | 12.5 µM (Antimicrobial) | Broth microdilution |
| 3k | 6-Fluoro substitution | 8.2 µM (Antiviral) | Plaque reduction assay |
Q. What computational strategies predict reactivity in novel chemical reactions?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Model transition states for key reactions (e.g., nucleophilic substitutions at the quinazolinone core).
- Machine Learning (ICReDD): Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C). This reduces experimental trial-and-error by 40–60% .
Q. How can SAR studies enhance this compound’s pharmacological profile?
Methodological Answer: Focus on functional group modifications:
- Quinazolinone Core: Introduce electron-withdrawing groups (-NO₂ at position 6) to enhance kinase inhibition.
- Benzamide Substituents: Replace methoxy with ethoxy to improve blood-brain barrier permeability. Validate via ADMET assays (e.g., cytochrome P450 inhibition) and cytotoxicity screening (MTT assay) .
Data Contradiction Analysis
Q. Why do melting points vary across synthesized batches (e.g., 207–209°C vs. 217–220°C)?
Methodological Answer: Variations arise from:
- Polymorphism: Different crystal forms due to solvent polarity (e.g., ethanol vs. acetone).
- Purification Methods: Column chromatography yields purer products vs. crystallization, which may retain impurities. Mitigate by standardizing recrystallization solvents and heating rates .
Experimental Design Recommendations
Q. How to optimize reaction conditions to minimize byproducts like oxidized methoxy groups?
Methodological Answer:
- Inert Atmosphere: Use nitrogen/argon to prevent oxidation.
- Scavengers: Add molecular sieves to absorb water or bisulfite to quench reactive oxygen species.
- TLC Monitoring: Terminate reactions at 85–90% conversion to avoid degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
